molecular formula C20H23NO4 B5780023 3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid CAS No. 649773-66-0

3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid

Cat. No.: B5780023
CAS No.: 649773-66-0
M. Wt: 341.4 g/mol
InChI Key: NZJKSMWOYLWTRB-UHFFFAOYSA-N
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Description

3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid is an organic compound with the molecular formula C20H23NO4 It is known for its complex structure, which includes a benzoic acid core substituted with a phenoxyacetyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of the phenoxyacetyl intermediate, which is then reacted with an appropriate benzoic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]acetyl}amino)benzoic acid
  • 3-({[4-(2-Methylpropyl)phenoxy]acetyl}amino)benzoic acid

Uniqueness

3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

3-[[2-[4-(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-20(2,3)15-8-10-17(11-9-15)25-13-18(22)21-16-7-5-6-14(12-16)19(23)24/h5-12H,4,13H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKSMWOYLWTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356989
Record name AN-979/41972054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649773-66-0
Record name AN-979/41972054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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